molecular formula C9H7Cl B1407926 1-Chloro-3-ethynyl-5-methylbenzene CAS No. 1936635-62-9

1-Chloro-3-ethynyl-5-methylbenzene

Cat. No.: B1407926
CAS No.: 1936635-62-9
M. Wt: 150.6 g/mol
InChI Key: INDQZEIYCZKAMG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-methylbenzene is an organic compound with the molecular formula C9H7Cl. It is a colorless liquid with a strong odor and is commonly used in various industrial and scientific applications. This compound is part of the benzene derivatives family, which are known for their stability and reactivity due to the aromatic ring structure.

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .

Action Environment

The action, efficacy, and stability of 1-Chloro-3-ethynyl-5-methylbenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and specific conditions within the biological system where it is applied .

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . Another method involves the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . These methods are favored for their mild reaction conditions and high yields.

Chemical Reactions Analysis

1-Chloro-3-ethynyl-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for benzene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.

    Coupling Reactions: The Suzuki-Miyaura coupling is used to form carbon-carbon bonds, which is essential in the synthesis of more complex molecules.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-ethynyl-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

1-Chloro-3-ethynyl-5-methylbenzene can be compared with other benzene derivatives such as:

  • 1-Chloro-2-ethynylbenzene
  • 1-Chloro-4-ethynylbenzene
  • 1-Bromo-3-ethynyl-5-methylbenzene

These compounds share similar chemical properties but differ in their reactivity and applications. The unique positioning of the ethynyl and methyl groups in this compound gives it distinct reactivity patterns and makes it valuable in specific synthetic applications .

Properties

IUPAC Name

1-chloro-3-ethynyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDQZEIYCZKAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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